2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide

Rivaroxaban synthesis Factor Xa inhibitor Morpholinone cyclization

Sourcing a regiochemically correct precursor for rivaroxaban's morpholinone intermediate often involves risk of inactive isomers. This compound is the sole 4-nitro isomer validated in patent literature for the one-pot cyclization-reduction that yields the essential 4-aminophenyl handle. - Designated acetamide precursor in the patented industrial process (IN 27/2014) for 4-(4-aminophenyl)morpholin-3-one. - Dual-use credential: supplied as both an intermediate and a pharmacopeial-traceable impurity reference standard (Rivaroxaban Impurity 37). - Enables one-pot processing, reducing solvent usage and cost of goods compared to alternative routes.

Molecular Formula C10H11ClN2O4
Molecular Weight 258.66 g/mol
CAS No. 811450-82-5
Cat. No. B139994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide
CAS811450-82-5
Molecular FormulaC10H11ClN2O4
Molecular Weight258.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)COCCCl)[N+](=O)[O-]
InChIInChI=1S/C10H11ClN2O4/c11-5-6-17-7-10(14)12-8-1-3-9(4-2-8)13(15)16/h1-4H,5-7H2,(H,12,14)
InChIKeyHLJJSPBOFBPXIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide: Key Intermediate for Rivaroxaban


2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide (C₁₀H₁₁ClN₂O₄, MW 258.66) is a para-nitrophenyl acetamide derivative that serves as the principal precursor to 4-(4-nitrophenyl)morpholin-3-one—the immediate progenitor of 4-(4-aminophenyl)morpholin-3-one, the essential morpholinone intermediate en route to the Factor Xa inhibitor rivaroxaban . The compound is also catalogued as Rivaroxaban Impurity 37 and is supplied with full characterization data compliant with ICH regulatory guidelines for ANDA submissions [1]. Its unique value proposition rests not on stand-alone bioactivity but on its regiochemical identity: only the 4-nitro isomer permits the one-pot cyclization–reduction sequence that yields the correct substitution pattern required by the rivaroxaban pharmacophore .

Chloroethoxy acetamide
One-pot cyclization
4-(4-nitrophenyl)morpholin-3-one
4-aminophenyl handle
Only the 4-nitro isomer delivers the validated substitution pattern for rivaroxaban intermediate synthesis and impurity reference standard use.

Why This Building Block Cannot Be Replaced


Simple acetamide or aniline analogs cannot substitute for this compound because the rivaroxaban synthetic pathway requires a specific combination of three structural features working in concert: (i) the 2-chloroethoxy side-chain must act as a latent electrophile for the intramolecular O-alkylation that closes the morpholinone ring ; (ii) the acetamide N–H must be sufficiently acidic (pKa ~ 13–15 for secondary amides) to undergo deprotonation and initiate cyclization; and (iii) the nitro group must occupy the para position because only the 4-nitrophenyl substitution pattern delivers, after reduction, the 4-aminophenyl handle that is coupled to the oxazolidinone warhead in the final rivaroxaban assembly. The ortho (2-nitro) isomer (CAS 845729-50-2) and the 2-methyl-4-nitro analog (CAS 845729-49-9) are both commercially listed but diverge from the required substitution pattern: the 2-nitro isomer leads to 4-(2-aminophenyl)morpholin-3-one, a compound that is not the validated intermediate for rivaroxaban, while the 2-methyl substituent introduces steric hindrance and a non-canonical cyclization trajectory. Furthermore, this compound is unique in being simultaneously validated as an intermediate in patent literature and offered as a pharmacopeial-traceable impurity reference standard (Rivaroxaban Impurity 37) —a dual-use credential that no isomer or homolog currently replicates.

Target Compound
4-Nitro isomer: correct regiochemistry for one-pot cyclization to the validated 4-aminophenyl morpholinone intermediate.
2-Nitro Isomer
Leads to 4-(2-aminophenyl)morpholin-3-one, an off-target intermediate not validated for rivaroxaban; divergent substitution pattern may not transfer.
! No listed isomer or analog currently replicates the dual-use credential as a validated synthetic intermediate and an ISO 17034-certified impurity reference standard.

Head-to-Head Differentiation Evidence


Regiochemical Selectivity for Rivaroxaban Intermediate

The target compound is the only acetamide precursor that has been demonstrated in patent literature to undergo efficient one-pot cyclization to 4-(4-nitrophenyl)morpholin-3-one, the mandatory intermediate for rivaroxaban. In the process disclosed by Megafine Pharma, 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide is cyclized in the presence of a base and catalyst to yield 4-(4-nitrophenyl)morpholine-3-one, which is then reduced to 4-(4-aminophenyl)morpholine-3-one . By contrast, the 2-nitro isomer (CAS 845729-50-2) is described as an intermediate for 4-(2-aminophenyl)-3-morpholinone , a compound that is not the validated precursor for rivaroxaban per the established synthetic route. The 2-methyl-4-nitro analog (CAS 845729-49-9), while structurally closer, introduces a methyl substituent that is absent in the final rivaroxaban structure and would require additional dealkylation steps, adding synthetic complexity .

Regiochemical selectivity
Direct comparison
Target delivers exact substitution pattern for rivaroxaban pharmacophore; 2-nitro isomer yields off-target morpholinone.
Supports synthetic convergence to validated intermediate.
Source review; patent literature context.
Rivaroxaban synthesis Factor Xa inhibitor Morpholinone cyclization

Melting Point: A Key Identity Check

The target compound exhibits a consistent melting point range of 105–107 °C as reported across multiple independent supplier certificates of analysis . This narrow, reproducible melting range provides a simple, cost-effective identity verification test that can be performed on receipt without specialized instrumentation. In contrast, the 2-nitro isomer (CAS 845729-50-2) lacks a publicly available melting point specification from any supplier, precluding equivalent rapid identity confirmation . The 2-methyl-4-nitro analog (CAS 845729-49-9) also has no published melting point data .

Melting point identity
Direct comparison
105–107 °C (narrow ±2 °C range)
Enables low-cost incoming QC identity check.
Comparator melting points not publicly available.
Quality control Identity testing Melting point specification

Verifiable Purity Specification

The target compound is routinely supplied with a minimum HPLC purity specification of 98% . Multiple independent vendors (AKSci, ChemScene, Bidepharm) certify this threshold with batch-specific analytical data including HPLC chromatograms and NMR spectra available upon request . The 2-nitro isomer (CAS 845729-50-2), while commercially available, does not have a publicly posted minimum purity specification from any supplier at the time of this analysis . This asymmetry in transparency means that the 4-nitro isomer carries a verifiable, vendor-agnostic purity floor that simplifies supplier qualification and reduces analytical burden during incoming inspection.

Purity specification
Direct comparison
≥98% (HPLC); multi-vendor COA available
Reduces procurement risk and simplifies supplier qualification.
2-Nitro isomer lacks publicly posted purity floor.
Purity specification HPLC analysis Batch consistency

ISO 17034 Certified Reference Standard

The target compound is manufactured and certified as an analytical reference standard under ISO 17034 accreditation by CATO Research Chemicals . It is explicitly supplied for use as Rivaroxaban Impurity 37 in analytical method development, method validation (AMV), and QC applications for Abbreviated New Drug Applications (ANDA), with further traceability against USP or EP pharmacopeial standards available upon request [1]. Neither the 2-nitro isomer (CAS 845729-50-2) nor the 2-methyl-4-nitro analog (CAS 845729-49-9) is currently listed by any supplier as an ISO 17034-certified reference standard or as an official rivaroxaban impurity. This certification gap means that only the 4-nitro isomer can be used directly in regulatory filings without additional qualification studies.

ISO 17034 certification
Categorical advantage
Certified reference standard for ANDA AMV/QC
Eliminates in-house qualification for impurity reference materials.
Comparator isomers not listed as certified standards.
Reference standard ISO 17034 ANDA submission Pharmacopeial traceability

Defined Solubility Profile for Process Workup

The target compound is slightly soluble in chloroform and slightly soluble in methanol, with a yellow solid appearance [1]. This solubility profile directly supports the standardized synthetic protocol: after condensation of 2-(2-chloroethoxy)acetic acid with 4-nitroaniline, the crude product is recrystallized from ethanol/water to yield yellowish crystals . The defined solubility parameters allow process chemists to predict extraction efficiency, select appropriate recrystallization solvents, and design scalable workup procedures with confidence. The 2-nitro isomer is reported as soluble in chloroform but lacks methanol solubility data , while the 2-methyl-4-nitro analog has no publicly available solubility data at all.

Solubility profile
Direct comparison
Slightly soluble in chloroform and methanol
Supports predictable extraction and recrystallization workflow.
Comparator solubility data incomplete or absent.
Solubility Process chemistry Workup Crystallization

Efficient One-Pot Cyclization Process

The patented process (IN 27/2014) explicitly describes a one-pot transformation of 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide to 4-(4-nitrophenyl)morpholin-3-one without isolation of intermediates . This operational simplicity contrasts with alternative rivaroxaban intermediate routes—such as the ozonation of 4-(4-nitrophenyl)morpholine (which requires specialized ozone generation equipment and achieves variable yields of 56% in the literature) [1] or the direct condensation of 4-chloro nitrobenzene with morpholine followed by sodium chlorite oxidation (which, while efficient, involves two discrete steps with intermediate purification) [2]. The one-pot cyclization from the acetamide precursor potentially reduces solvent consumption, minimizes product loss from intermediate isolation, and improves overall process mass intensity—a key metric for environmentally sustainable manufacturing.

One-pot cyclization
Cross-study context
Single operation; no intermediate isolation required
Supports process intensification and reduced cycle time.
Alternative routes require multiple distinct operations.
One-pot synthesis Process efficiency Rivaroxaban intermediate Industrial scale-up

Procurement & Application Scenarios


GMP API Manufacturing Using Validated Intermediate

This compound is the designated acetamide precursor in the patented industrial process for 4-(4-aminophenyl)morpholin-3-one, the key intermediate of rivaroxaban . A procurement team sourcing this compound for a commercial ANDA filing should require: (i) a minimum HPLC purity of ≥98% with batch-specific certificates of analysis, (ii) confirmation of a melting point of 105–107 °C as an identity check, (iii) residual solvent analysis per ICH Q3C, and (iv) a supplier DMF (Drug Master File) or technical package demonstrating synthetic route consistency with the published patent (IN 27/2014). The one-pot cyclization feature reduces processing time and solvent usage relative to alternative routes , directly impacting the cost of goods for the final API.

Reference Standard for ANDA Impurity Profiling

For analytical development and QC laboratories supporting abbreviated new drug applications for rivaroxaban, this compound is procured as a certified reference standard under ISO 17034 accreditation . Key procurement specifications include: traceability documentation to USP or EP pharmacopeial standards (available upon request from suppliers such as SynZeal and CATO) [1], a comprehensive certificate of analysis including HPLC purity, identity by NMR and MS, and storage/shipping conditions validated at ambient temperature. Using this certified standard eliminates the need for in-house qualification of an impurity reference material, which typically requires 4–8 weeks of analytical method development time .

Mechanistic Studies of Morpholinone Cyclization

In academic or industrial process research settings, this compound serves as a model substrate for studying base-catalyzed intramolecular O-alkylation leading to N-arylmorpholinones . The defined solubility in chloroform and methanol enables standardized kinetic experiments with reproducible concentration control. Researchers should procure material with a purity of ≥98% (HPLC) to ensure that kinetic data are not confounded by impurities that could act as competing nucleophiles or catalyst poisons. The well-characterized melting point (105–107 °C) provides a convenient pre- and post-reaction identity check .

Building Block for Factor Xa Inhibitor Libraries

Medicinal chemistry groups exploring structure-activity relationships around the morpholinone P4 ligand of Factor Xa inhibitors can use this compound as a diversification point . By varying the nitro reduction conditions or the cyclization parameters, different substitution patterns can be accessed for SAR studies. The 4-nitro group, after reduction to the amine, can be further functionalized via amide coupling or reductive amination, enabling rapid library synthesis. Procurement specifications should prioritize high purity (≥98%) and availability in multi-gram quantities with documented synthetic provenance to ensure batch-to-batch reproducibility across a medicinal chemistry campaign.

Application
Selection Property
Validation Focus
GMP API manufacturing
Regiochemical identity and one-pot cyclization efficiency
Purity ≥98%, melting point 105–107 °C, residual solvent analysis
ANDA impurity reference standard
ISO 17034 certification and pharmacopeial traceability
Comprehensive COA, identity by NMR/MS, ambient stability
Morpholinone cyclization studies
Defined solubility and high purity for kinetic consistency
Pre- and post-reaction melting point identity check
Factor Xa inhibitor library synthesis
4-Nitro handle for reduction and diversification
Multi-gram availability with documented synthetic provenance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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